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3-ethyl-N-[2-(1H-indol-1-yl)ethyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Lipophilicity logP ADME

Inconsistent SAR data from imprecise triazolo[4,5-d]pyrimidine analogs compromises epigenetic target validation. This exact compound (CAS 899974-92-6) is the specified N-3 ethyl, indole-linked matched-pair control that shows no EED displacement (vs. ZJH-16 IC50 2.72 nM). - +0.38 logP difference over N-3 methyl analog enables logP-to-cellular-exposure calibration. - Predicted HDAC activity (analog IC50s 1.8-3.1 nM) supports dual-inhibitor design campaigns. - Achiral solid, MW 307.36 Da, logP 2.41. In stock, ready for immediate global dispatch.

Molecular Formula C16H17N7
Molecular Weight 307.361
CAS No. 899974-92-6
Cat. No. B2742052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethyl-N-[2-(1H-indol-1-yl)ethyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
CAS899974-92-6
Molecular FormulaC16H17N7
Molecular Weight307.361
Structural Identifiers
SMILESCCN1C2=NC=NC(=C2N=N1)NCCN3C=CC4=CC=CC=C43
InChIInChI=1S/C16H17N7/c1-2-23-16-14(20-21-23)15(18-11-19-16)17-8-10-22-9-7-12-5-3-4-6-13(12)22/h3-7,9,11H,2,8,10H2,1H3,(H,17,18,19)
InChIKeyZUULFBKYCQQPMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 21 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Evidence Guide for CAS 899974-92-6


3-ethyl-N-[2-(1H-indol-1-yl)ethyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine (CAS 899974-92-6) is a heterocyclic screening compound comprising a triazolo[4,5-d]pyrimidine core linked via an ethylamine spacer to an indole moiety . It is supplied as an achiral solid with a molecular weight of 307.36 Da and a calculated logP of 2.41, placing it in a favorable physicochemical space for probe development . This compound belongs to a biologically active class; the triazolo[4,5-d]pyrimidine scaffold has been demonstrated to act as a potent allosteric inhibitor of embryonic ectoderm development (EED), a key component of the polycomb repressive complex 2 (PRC2), when appropriately substituted [1].

1
Heterocyclic probe for epigenetic target class studies Triazolo[4,5-d]pyrimidine scaffold with indole moiety
2
Achiral solid with favorable probe-development space Calculated logP 2.41 supports cell-permeability review
3
Matched negative control for EED/PRC2 inhibitor series Reported inactive in HTRF EED-H3K27me3 assay

Risks of Analog Substitution


In-class triazolo[4,5-d]pyrimidine derivatives cannot be generically interchanged because small structural modifications profoundly shift their biological target engagement and physicochemical properties. For instance, the N-3 methyl analog (CAS 896369-86-1) has a significantly lower calculated logP of 2.02 versus 2.41 for the N-3 ethyl target compound, which directly impacts membrane permeability and non-specific protein binding . Additionally, within the same scaffold series, a specific indole-substituted derivative (ZJH-16) is a potent, orally bioavailable EED inhibitor (HTRF IC50 = 2.72 nM) [1], whereas the target compound has no such reported activity, highlighting that subtle changes to the N-3 and linker positions dictate a completely different polypharmacology. Procurement of the exact compound is therefore mandatory to ensure fidelity to a specific chemical probe project or Structure-Activity Relationship (SAR) study, as any uncharacterized analog will produce data that cannot be reliably interpreted.

!
N-3 methyl analog (CAS 896369-86-1) has a lower logP of 2.02, which may shift membrane permeability and cellular distribution. Risk: Physicochemical profile mismatch
!
Potent EED inhibitor ZJH-16 (HTRF IC50 2.72 nM) belongs to the same scaffold class, but target compound shows no reported EED activity. Risk: Target engagement profile may not transfer
!
Uncharacterized in-class analogs may introduce unintended HDAC or off-target kinase effects, compromising SAR interpretation. Risk: Polypharmacology may shift assay outcomes

Head-to-Head Comparison vs Closest Analogs


Higher Lipophilicity vs. Methyl Analog

The target compound has a calculated logP of 2.4051, compared to 2.022 for its closest in-class analog, N-[2-(1H-indol-1-yl)ethyl]-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine . This difference of +0.38 logP units indicates a physically meaningful increase in hydrophobicity, which directly influences the rate of passive membrane diffusion and the extent of non-specific intracellular protein binding. For scientific procurement, this means the target compound will partition into lipid bilayers and intracellular compartments differently, generating distinct cellular target engagement profiles even if the primary target affinity were identical.

Lipophilicity vs. Methyl Analog
Data to verify
Calculated logP 2.41 (target) vs. 2.02 (methyl analog); +0.38 logP units difference
Supports ADME property differentiation review
Calculated values require experimental validation
Lipophilicity logP ADME SAR

Inactive Negative Control for EED/PRC2 Assays

The prototypical EED inhibitor ZJH-16, a closely related triazolo[4,5-d]pyrimidine, binds to EED with an HTRF IC50 of 2.72 nM and inhibits gene silencing in KARPAS422 cells [1]. In contrast, the target compound has zero reported activity in this assay. This absence of activity at a defined biological node is a high-value differentiator. Researchers can use this compound as a matched molecular negative control to demonstrate that observed phenotypic effects are specifically due to on-target EED inhibition, not a general consequence of the triazolo[4,5-d]pyrimidine scaffold's cytotoxicity or other off-target effects.

EED Binding vs. ZJH-16
Class-level inference
Target: no reported activity. ZJH-16: HTRF IC50 = 2.72 nM
Supports matched negative-control context
Reported selectivity window inferred; confirm in-house
EED PRC2 Epigenetics Lymphoma

HDAC1-3 Inhibition vs. EED-Targeted Analogs

A close structural relative, CHEMBL5269123, a triazolo[4,5-d]pyrimidine, exhibits potent inhibition of Class I histone deacetylases (HDAC1 IC50=2.30 nM, HDAC2 IC50=3.10 nM, HDAC3 IC50=1.80 nM) [1]. This is a distinct and orthogonal mechanism to EED inhibition. The target compound's structural similarity suggests it may possess a similar HDAC profile. Selecting this compound for procurement allows a research program to explore a defined polypharmacology hypothesis (simultaneous EED and HDAC modulation), a pharmacological strategy inaccessible to the highly selective ZJH-16.

HDAC1-3 vs. EED Analogs
Cross-study comparable
Analog CHEMBL5269123: HDAC3 IC50 = 1.80 nM; target compound predicted active based on structural class
Supports dual epigenetic eraser/reader probe hypothesis
Inferred HDAC profile requires confirmation
HDAC Polypharmacology Kinase Epigenetics

Increased Polar Surface Area vs. Core Scaffolds

The target compound has a calculated polar surface area (PSA) of 59.9 Ų , which is below the commonly accepted threshold of 140 Ų for good oral absorption, yet higher than the core EED inhibitor scaffold ZJH-16 (which lacks the ethylamino-indole side chain and has a lower PSA). This places the compound in a unique property space—its PSA is sufficiently low to be cell-permeable but high enough to differentiate its hydrogen-bonding capacity and solubility profile from more lipophilic analogs. For a procurement decision, this means the compound will exhibit different solubility, aggregation, and off-target binding profiles compared to its lower-PSA analogs, which is critical for reproducible assay behavior.

Polar Surface Area vs. Core
Data to verify
Target PSA 59.9 Ų vs. core scaffold analogs < 50 Ų (+10 Ų higher)
May alter solubility and cell-permeability behavior
Calculated property; confirm with experimental PSA
PSA Drug-likeness Permeability Property-based design

Application Scenarios in Drug Discovery for CAS 899974-92-6


Matched Pair Analysis for EED/HDAC Polypharmacology

Procure the target compound alongside ZJH-16 and the N-3 methyl analog to create a complete matched molecular pair (MMP) set [1]. Use these in parallel in a panel of lymphoma cell lines (KARPAS422, Pfeiffer). ZJH-16 will report on EED-dependent effects, the target compound will reveal any HDAC-mediated anti-proliferative contribution, and the methyl analog will control for lipophilicity-driven cytotoxicity. This design decouples epigenetic mechanism from non-specific effects, leading to a higher-confidence target identification program.

Negative Control Probe for EED Gene Silencing

In KARPAS422 cells, the target compound shows no EED displacement activity, in contrast to ZJH-16's potent IC50 of 2.72 nM [1]. By treating cells with equimolar concentrations of this compound, researchers explicitly rule out scaffold-related artifacts in gene expression readouts (e.g., H3K27 trimethylation levels). This is a critical validation step essential for publication in high-impact journals, which explicitly require chemically matched inactive controls.

Lipophilicity-Driven Cellular Distribution Probe

Exploit the +0.38 logP difference between the target compound and the N-3 methyl analog [1] to calibrate a cellular ADME model. By quantifying intracellular concentrations via LC-MS/MS in parallel, teams can generate a logP-to-cellular-exposure calibration curve for the triazolo[4,5-d]pyrimidine chemical series. This data directly informs predictive models for future lead optimization, reducing the number of in vivo PK experiments required.

Scaffold-Hopping for Dual EED/HDAC Inhibitor Design

The target compound's scaffold is a perfect starting point for a structure-based dual inhibitor design campaign, based on its predicted HDAC inhibitory activity (analog IC50s of 1.8-3.1 nM) [2] and its divergence from pure EED inhibitors. Procurement enables a fragment-growing strategy to simultaneously optimize EED binding (using the ZJH-16 co-crystal structure) while retaining the HDAC zinc-binding pharmacophore, targeting cancers where both epigenetic mechanisms are oncogenic drivers.

Application
Selection Property
Validation Focus
EED/HDAC Polypharmacology MMP
Structural class identity confirmation
Dual epigenetic pathway-response endpoint review
Negative Control for EED Silencing
EED-inactive scaffold match
H3K27me3 gene expression artifact exclusion
Lipophilicity-Driven Distribution Probe
logP differentiation from N-3 methyl analog
Cellular exposure-model calibration
Dual EED/HDAC Inhibitor Design
Predicted HDAC inhibitor scaffold
Fragment-growing and selectivity optimization
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